molecular formula C13H18N2O4S B3449336 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide

1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B3449336
M. Wt: 298.36 g/mol
InChI Key: LVXHSXOLPPPVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, also known as MPS, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the calcium-activated potassium channel, and its unique properties make it a valuable tool for studying the physiological and biochemical effects of this channel.

Mechanism of Action

1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide acts as a potent inhibitor of the calcium-activated potassium channel by binding to a specific site on the channel and preventing its activation. This results in a decrease in potassium ion efflux from the cell, leading to membrane depolarization and increased excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of neuronal excitability, the regulation of cardiac function, and the relaxation of smooth muscle. It has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide in lab experiments is its high potency and specificity for the calcium-activated potassium channel. This makes it a valuable tool for studying the physiological and biochemical effects of this channel. However, its high potency also means that caution must be taken when using it in experiments, as it can have off-target effects and cause unwanted side effects.

Future Directions

There are many potential future directions for research involving 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, including the investigation of its effects on different cell types and tissues, the development of more potent and selective inhibitors of the calcium-activated potassium channel, and the exploration of its potential therapeutic applications in diseases such as epilepsy and hypertension.
In conclusion, this compound is a valuable tool for studying the physiological and biochemical effects of the calcium-activated potassium channel. Its unique properties make it a valuable asset for scientific research, and its potential applications in the future are vast. However, caution must be taken when using it in experiments, and further research is needed to fully understand its effects and potential therapeutic applications.

Scientific Research Applications

1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been used extensively in scientific research to study the physiological and biochemical effects of the calcium-activated potassium channel. It has been shown to have a wide range of applications, including the investigation of the role of this channel in the regulation of neuronal excitability, cardiac function, and smooth muscle contraction.

properties

IUPAC Name

1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-19-11-2-4-12(5-3-11)20(17,18)15-8-6-10(7-9-15)13(14)16/h2-5,10H,6-9H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXHSXOLPPPVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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